Canthaxanthin exhibits strong antioxidant activity, meaning it can scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. Studies suggest canthaxanthin's antioxidant properties might play a role in protecting against:
[1] Canthaxanthin: From molecule to function [PDF] ()
While these findings are promising, more research, particularly human trials, is needed to confirm canthaxanthin's effectiveness in preventing specific diseases.
[2] Age-Related Macular Degeneration
Canthaxanthin is widely used as a feed additive in aquaculture to enhance the coloration of farmed fish and crustaceans. Studies have explored the effects of dietary canthaxanthin on:
[3] A review on the application and effect of carotenoids with respect to canthaxanthin in the culture of fishes and crustaceans [PDF] ()
Canthaxanthin is a keto-carotenoid pigment with the chemical formula C₄₀H₅₂O₂, first isolated from edible mushrooms. It is widely distributed in nature, found in various organisms including green algae, bacteria, crustaceans, and fish such as carp and salmon. This compound appears as violet-colored crystals and is recognized for its vibrant red-orange hue, making it valuable in food coloring applications. In the food industry, canthaxanthin is classified under the E number E161g and is approved for use as a food additive in several countries, including the United States and the European Union, where it enhances the color of poultry and fish feed .
Canthaxanthin exhibits significant biological activities, including:
Canthaxanthin has diverse applications across several industries:
The biosynthesis of canthaxanthin primarily occurs from beta-carotene through the action of beta-carotene ketolase enzymes. The synthesis pathway involves:
Canthaxanthin shares structural similarities with other carotenoids but is unique due to its specific functional groups. Here are some comparable compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Astaxanthin | Keto-carotenoid | Contains additional hydroxyl groups; more potent antioxidant. |
Beta-carotene | Carotenoid | Precursor to canthaxanthin; lacks ketone groups. |
Lutein | Xanthophyll | Contains hydroxyl groups; primarily found in green leafy vegetables. |
Zeaxanthin | Xanthophyll | Similar structure but lacks keto groups; important for eye health. |
Canthaxanthin's unique keto structure distinguishes it from these compounds, enhancing its specific biological activities and applications
Purity
Physical Description
Solid
Color Additive Status
FDA Color Additive Status for FOOD use
Array
FDA Color Additive Status for DRUG use
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